molecular formula C8H7N3O B13276636 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one

2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one

Cat. No.: B13276636
M. Wt: 161.16 g/mol
InChI Key: QSVARDJLTUNIEP-UHFFFAOYSA-N
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Description

2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with sodium methoxide in butanol. This reaction leads to the formation of the pyridopyrimidinone core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridopyrimidinone core.

    Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like benzylamine under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridopyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound act as inhibitors of cyclin-dependent kinases (CDK4), which play a crucial role in cell cycle regulation. By inhibiting CDK4, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets, such as PI3K and CDK4, makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H7N3O/c1-5-10-4-6-7(12)2-3-9-8(6)11-5/h2-4H,1H3,(H,9,10,11,12)

InChI Key

QSVARDJLTUNIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=O)C=CNC2=N1

Origin of Product

United States

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